molecular formula C9H9BrN2O2 B1627825 (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile CAS No. 850349-70-1

(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile

Cat. No.: B1627825
CAS No.: 850349-70-1
M. Wt: 257.08 g/mol
InChI Key: IKRNNYGGEZLQSV-UHFFFAOYSA-N
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Description

(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile: is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a bromine atom at the 5th position, two methoxy groups at the 3rd and 4th positions, and an acetonitrile group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile typically involves the reaction of 5-bromo-2-methylpyridin-3-amine with various reagents. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is carried out under mild conditions and provides moderate to good yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki cross-coupling reactions.

    Arylboronic Acids: Reactants in cross-coupling reactions.

    Base: Such as potassium carbonate, used to facilitate the reaction.

Major Products Formed:

    Substituted Pyridine Derivatives: Depending on the substituents introduced during the reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Pharmaceutical Intermediates: Used in the production of pharmaceutical compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The presence of the bromine and methoxy groups may influence its binding affinity and activity. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological pathways .

Properties

IUPAC Name

2-(5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-13-8-6(10)5-12-7(3-4-11)9(8)14-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRNNYGGEZLQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1Br)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590132
Record name (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850349-70-1
Record name (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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